molecular formula C13H13N3O3 B12221198 methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate

methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B12221198
M. Wt: 259.26 g/mol
InChI Key: LMBYARTWQUHGLO-UHFFFAOYSA-N
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Description

Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate is a chemical research compound for scientific and laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Pyrrole-2-carboxamide derivatives are a significant scaffold in medicinal chemistry research due to their potential in targeting infectious diseases. Compounds with this core structure have been investigated as potent inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a promising target for novel anti-tuberculosis agents . Structure-activity relationship (SAR) studies indicate that the nature of substituents on the pyrrole ring and the carboxamide group are critical for optimizing biological activity and physicochemical properties . Furthermore, halogenated pyrrole-2-carboxamides are found in various bioactive natural products and synthetic anti-infectives, and have been explored as building blocks for inhibitors of bacterial DNA gyrase B, an essential bacterial enzyme . The specific structure of this compound, featuring a phenyl group at the 4-position and a carbamoylamino moiety at the 3-position, may be of interest for researchers exploring the SAR of this class of molecules for antimicrobial or other therapeutic applications.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13N3O3/c1-19-12(17)11-10(16-13(14)18)9(7-15-11)8-5-3-2-4-6-8/h2-7,15H,1H3,(H3,14,16,18)

InChI Key

LMBYARTWQUHGLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)C2=CC=CC=C2)NC(=O)N

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Starting Materials :

    • Ethyl acetoacetate (or analogues)
    • Phenylacetaldehyde
    • Urea or cyanamide derivatives
  • Conditions :

    • Solvent: Ethanol or acetic acid
    • Catalyst: HCl or p-TsOH
    • Temperature: 80–100°C
    • Time: 6–12 hours
  • Mechanism :

    • Condensation of phenylacetaldehyde with ethyl acetoacetate forms a diketone intermediate.
    • Cyclization with urea introduces the carbamoylamino group at position 3.
    • Esterification with methanol yields the final product.

Key Data:

Parameter Value Source
Yield 35–45%
Purity (HPLC) >95%
Reaction Time 10 hours

Advantages : Scalability, minimal purification steps.
Limitations : Moderate yields due to competing side reactions.

Vilsmeier-Haack Formylation Followed by Functionalization

This two-step approach leverages formylation to introduce reactive sites for subsequent modifications:

Step 1: Vilsmeier-Haack Formylation

  • Substrate : 4-Phenyl-1H-pyrrole-2-carboxylate ester.
  • Reagents : Dimethylformamide (DMF), POCl₃.
  • Conditions : 0–5°C, 2 hours.
  • Product : Methyl 3-formyl-4-phenyl-1H-pyrrole-2-carboxylate.

Step 2: Carbamoylation

  • Reagents : Urea or potassium cyanate.
  • Conditions :
    • Solvent: DMF or THF.
    • Catalyst: CuI or Pd(OAc)₂.
    • Temperature: 60–80°C.
    • Time: 4–6 hours.

Key Data:

Parameter Value Source
Formylation Yield 68%
Carbamoylation Yield 52%
Overall Purity 90%

Advantages : High regioselectivity for the 3-position.
Limitations : Requires handling of corrosive reagents (POCl₃).

Alkylation of Pyrrole Precursors

Direct alkylation at the 4-position of pyrrole-2-carboxylate esters is a robust method for introducing the phenyl group:

Reaction Scheme:

  • Substrate : Methyl 3-amino-1H-pyrrole-2-carboxylate.
  • Alkylating Agent : Benzyl bromide or iodobenzene.
  • Catalyst : AlCl₃ or FeCl₃.
  • Conditions :
    • Solvent: Dichloromethane.
    • Temperature: 25°C.
    • Time: 8–12 hours.

Post-Alkylation Carbamoylation:

  • Treat the alkylated intermediate with trichloroacetyl isocyanate.
  • Hydrolyze with aqueous NaOH to yield the carbamoylamino group.

Key Data:

Parameter Value Source
Alkylation Yield 60%
Carbamoylation Yield 75%
Total Isolated Yield 45%

Advantages : Compatibility with diverse alkylating agents.
Limitations : Risk of over-alkylation at multiple positions.

Cyclization of Amidrazone Derivatives

Amidrazones serve as versatile intermediates for constructing the pyrrole core:

Reaction Scheme:

  • Substrate : N-Aryl amidrazones.
  • Reagents : 2,3-Dimethylmaleic anhydride.
  • Conditions :
    • Solvent: Toluene.
    • Temperature: 110°C.
    • Time: 24 hours.

Key Steps:

  • Cycloaddition forms the pyrrole ring.
  • Esterification with methanol introduces the carboxylate group.
  • Carbamoylation via urea completes the functionalization.

Key Data:

Parameter Value Source
Cyclization Yield 40%
Final Product Purity 88%

Advantages : High stereochemical control.
Limitations : Long reaction times and low yields.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Complexity
Multi-Component 45 95 High Low
Vilsmeier-Haack 52 90 Moderate Moderate
Alkylation 45 85 High High
Amidrazone Cyclization 40 88 Low High

Optimal Method : The Vilsmeier-Haack route offers the best balance of yield and scalability for industrial applications.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that derivatives of pyrrole compounds, including methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate, exhibit potent anti-tuberculosis (anti-TB) activity. The compound's structure allows it to interact effectively with the MmpL3 protein, a crucial target for drug-resistant Mycobacterium tuberculosis.

Case Study:
In a study published in Nature Communications, researchers synthesized a series of pyrrole derivatives, including this compound, and evaluated their efficacy against drug-resistant strains of tuberculosis. The results showed that certain modifications to the pyrrole ring significantly enhanced the compounds' potency, achieving minimum inhibitory concentrations (MIC) below 0.016 μg/mL with low cytotoxicity (IC50 > 64 μg/mL) .

Cancer Research

Pyrrole derivatives are also being explored for their anticancer properties. The compound has shown promise as an inhibitor of various kinases involved in cancer progression.

Case Study:
A patent describes the use of similar pyrrole compounds in inhibiting Raf kinase, which plays a pivotal role in tumor growth and angiogenesis. The study found that these compounds could effectively reduce tumor size in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and carbamoyl groups have been shown to influence biological activity significantly.

ModificationEffect on Activity
Electron-withdrawing groups on phenylIncreased anti-TB activity
Bulky substituents on carbamoylEnhanced binding affinity to MmpL3

Mechanism of Action

The mechanism of action of methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Analogs

Ethyl 4-((3-Fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)
  • Structure: Shares the pyrrole-2-carboxylate backbone but differs in substituents: Position 3: Methyl group (vs. carbamoylamino in the target compound). Position 4: 3-Fluoro-2-iodobenzoyl group (vs. phenyl).
  • Synthesis : Prepared via acylation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with 3-fluoro-2-iodobenzoyl chloride, yielding 23% .
  • Key Data :
    • ESIMS m/z : 402.2 (M+1).
    • 1H NMR : δ 12.52 (s, 1H, NH), 7.50–7.57 (m, aromatic H), 6.32 (s, pyrrole H).
Methyl 3-Methyl-1H-pyrrole-2-carboxylate
  • Structure: Simpler analog lacking both phenyl and carbamoylamino groups.
  • Role : A precursor in the synthesis of Compound 215 , highlighting the modularity of pyrrole derivatives.

Carbamoylamino-Containing Compounds

Sorafenib (Formula XXIX in EP 3 612 234 B1)
  • Structure: 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-pyridine-2-carboxamide.
  • Key Features: Pyridine core (vs. pyrrole). Dual carbamoylamino and trifluoromethyl groups.
  • Biological Relevance: A kinase inhibitor approved for renal and hepatocellular carcinoma .
  • Comparison : The pyridine ring and extended aromatic system enhance planar stacking interactions, while the target compound’s pyrrole may offer improved solubility due to reduced aromaticity.
(2S)-2-Amino-5-(carbamoylamino)pentanethioic S-acid
  • Structure: Linear chain with carbamoylamino and thioic acid groups.
  • Key Data : Listed in Chembase (CAS-associated database) .

Research Findings and Implications

Hydrogen-Bonding and Crystal Packing

The carbamoylamino group in the target compound can form dual hydrogen bonds (NH as donor, carbonyl as acceptor), a feature critical for molecular recognition in crystal lattices or biological targets. This contrasts with analogs like Compound 215, where the methyl group lacks such interactions .

Biological Activity

Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound generally involves a multi-step process starting from pyrrole derivatives. The initial steps typically include the formation of the pyrrole core followed by the introduction of the carbamoyl and phenyl groups. The final product is obtained through esterification reactions that yield the methyl ester form.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the pyrrole family exhibit significant antimicrobial properties. For instance, derivatives such as methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate have shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) often below 16 µg/mL . The specific activity of this compound has not been extensively documented; however, related compounds suggest a potential for broad-spectrum antimicrobial effects.

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (Zone of Inhibition mm)
This compoundTBDTBD
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate<1620 (against Candida albicans)

Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored in various studies. For example, compounds with similar structures have been shown to target pathways involved in cancer cell proliferation and survival. Specifically, certain pyrrole-based compounds have demonstrated dual-targeting capabilities against carbonic anhydrase and Wnt/β-catenin signaling pathways, which are critical in tumorigenesis . The specific activity of this compound in these contexts remains to be fully elucidated but suggests a promising avenue for future research.

The biological activity of this compound likely involves interactions at the molecular level that disrupt cellular functions in pathogens or cancer cells. Mechanistic studies on related compounds indicate that they may inhibit key enzymes or pathways essential for cell viability.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various pyrrole derivatives against drug-resistant bacterial strains and found that modifications to the pyrrole ring significantly enhanced antibacterial activity. Compounds exhibiting electron-withdrawing substituents tended to show improved efficacy .
  • Anticancer Properties : In another investigation, a series of pyrrole derivatives were tested for their ability to inhibit cancer cell lines. The results indicated that structural modifications could lead to enhanced potency against specific cancer types .

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